molecular formula C5H3F3N2 B8427180 1H-Imidazole, 1-(1,2,2-trifluoroethenyl)-

1H-Imidazole, 1-(1,2,2-trifluoroethenyl)-

Cat. No. B8427180
M. Wt: 148.09 g/mol
InChI Key: YHVFBCJICNETLW-UHFFFAOYSA-N
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Patent
US08637601B2

Procedure details

Into a 50 ml autoclave were poured 10.6 g (100 mmol) of potassium salt of imidazole and tetrahydrofuran (30 ml), and the inside of the autoclave was cooled to −78° C., and evacuation and replacement by nitrogen were carried out three times. After the inside of a system was evacuated, TFE was introduced until the inside pressure of the system reached 0.1 MPa·G. Then the temperature of the reaction system was increased to 100° C., and TFE was further introduced to maintain the inside pressure of the reaction system at 0.3 to 0.5 MPa·G. Supply of TFE was stopped when the amount of TFE reached 1.1 equivalents (11 g=110 mmol) to the potassium salt of imidazole, and stirring was continued at 100° C. Fifteen hours after starting of the stirring, the inside of the reaction system was brought to room temperature, followed by evacuation to terminate the reaction. To this crude reaction product was added 2.84 g (20 mmol) of ethyl trifluoroacetate, and it was confirmed by a 19F-NMR analysis based on ethyl trifluoroacetate that 1-(1,1,2,2-tetrafluoroethyl)imidazole had been produced at yield of 13% and 1-(1,2,2-trifluoroethenyl)imidazole had been produced at yield of 56%. Also according to gas chromatography analysis, it was confirmed that 14% of imidazole remained.
Quantity
10.6 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
30 mL
Type
solvent
Reaction Step One
Quantity
2.84 g
Type
reactant
Reaction Step Two
[Compound]
Name
19F
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four

Identifiers

REACTION_CXSMILES
[K].N1C=CN=C1.FC(F)(F)C(OCC)=O.[F:16][C:17]([N:22]1[CH:26]=[CH:25][N:24]=[CH:23]1)(F)[CH:18]([F:20])[F:19]>O1CCCC1>[F:16][C:17]([N:22]1[CH:26]=[CH:25][N:24]=[CH:23]1)=[C:18]([F:20])[F:19] |^1:0|

Inputs

Step One
Name
Quantity
10.6 g
Type
reactant
Smiles
[K]
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
N1C=NC=C1
Name
Quantity
30 mL
Type
solvent
Smiles
O1CCCC1
Step Two
Name
Quantity
2.84 g
Type
reactant
Smiles
FC(C(=O)OCC)(F)F
Step Three
Name
19F
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
FC(C(F)F)(F)N1C=NC=C1

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
-78 °C
Stirring
Type
CUSTOM
Details
stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
After the inside of a system was evacuated
ADDITION
Type
ADDITION
Details
TFE was introduced until the inside pressure of the system
TEMPERATURE
Type
TEMPERATURE
Details
Then the temperature of the reaction system was increased to 100° C.
ADDITION
Type
ADDITION
Details
TFE was further introduced
TEMPERATURE
Type
TEMPERATURE
Details
to maintain the inside pressure of the reaction system at 0.3 to 0.5 MPa·G
CUSTOM
Type
CUSTOM
Details
was continued at 100° C
CUSTOM
Type
CUSTOM
Details
Fifteen hours
CUSTOM
Type
CUSTOM
Details
was brought to room temperature
CUSTOM
Type
CUSTOM
Details
to terminate
CUSTOM
Type
CUSTOM
Details
the reaction
CUSTOM
Type
CUSTOM
Details
To this crude reaction product

Outcomes

Product
Name
Type
product
Smiles
FC(=C(F)F)N1C=NC=C1
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 13%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.